molecular formula C12H12S B8715719 Thiophene, 2-[(4-methylphenyl)methyl]- CAS No. 113386-21-3

Thiophene, 2-[(4-methylphenyl)methyl]-

Cat. No. B8715719
CAS RN: 113386-21-3
M. Wt: 188.29 g/mol
InChI Key: KSZBBGSOBWUIOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiophene, 2-[(4-methylphenyl)methyl]- is a useful research compound. Its molecular formula is C12H12S and its molecular weight is 188.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality Thiophene, 2-[(4-methylphenyl)methyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thiophene, 2-[(4-methylphenyl)methyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

113386-21-3

Product Name

Thiophene, 2-[(4-methylphenyl)methyl]-

Molecular Formula

C12H12S

Molecular Weight

188.29 g/mol

IUPAC Name

2-[(4-methylphenyl)methyl]thiophene

InChI

InChI=1S/C12H12S/c1-10-4-6-11(7-5-10)9-12-3-2-8-13-12/h2-8H,9H2,1H3

InChI Key

KSZBBGSOBWUIOV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC2=CC=CS2

Origin of Product

United States

Synthesis routes and methods

Procedure details

39 g of 4-methylbenzoyl chloride were added dropwise to a suspension of 33.8 g of aluminium chloride in 162.5 ml of chlorobenzene while stirring at 0° C. over the course of 30 minutes. The mixture was stirred at 0° C. for 90 minutes and subsequently, at 0° C., a solution of 21.8 g of thiophene in 33.8 ml of chlorobenzene was added dropwise over the course of 30 minutes. The mixture was stirred at 0° C. for 2 hours and then heated under reflux for 15 minutes until evolution of hydrogen chloride ceased. The resulting solution was added dropwise over the course of 30 minutes to a suspension of 7.2 g of sodium borohydride in 50 ml of diglyme heated to 70° C. The mixture was stirred at 70° C. for 1.5 hours and then discharged into a mixture of 250 g of ice, 200 ml of water and 62.5 g of concentrated aqueous hydrochloric acid. After addition of 100 ml of chlorobenzene and thorough stirring, the organic phase was separated off, washed with 100 ml of water and concentrated by distillation. Yield: 57.7 g of crude substance, 71.0% pure (GC), corresponding to a yield of 87.2% of theory. Distillation resulted in a 99.4% pure 2-(4-methylbenzyl)thiophene with boiling point 98° C./4 mbar.
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
39 g
Type
reactant
Reaction Step Two
Quantity
33.8 g
Type
reactant
Reaction Step Two
Quantity
162.5 mL
Type
solvent
Reaction Step Two
Quantity
21.8 g
Type
reactant
Reaction Step Three
Quantity
33.8 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
7.2 g
Type
reactant
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Five
[Compound]
Name
ice
Quantity
250 g
Type
reactant
Reaction Step Six
Quantity
62.5 g
Type
reactant
Reaction Step Six
Name
Quantity
200 mL
Type
solvent
Reaction Step Six

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.